molecular formula C31H27N3O2S B3838068 (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-naphthalen-1-yl-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-naphthalen-1-yl-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3838068
M. Wt: 505.6 g/mol
InChI Key: SZUJKUKJNUXFLT-MEFGMAGPSA-N
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Description

The compound (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-naphthalen-1-yl-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a naphthalene ring, a phenyl group, and a sulfanylidene diazinane core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-naphthalen-1-yl-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as naphthalene derivatives and phenyl-substituted diazinanes. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This may include the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-naphthalen-1-yl-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems.

    Medicine: Potential medicinal applications include its use as a lead compound for drug development, particularly if it exhibits pharmacological activity.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-naphthalen-1-yl-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific context in which the compound is used, such as its role in a biological system or its function in a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-naphthalen-1-yl-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features

Properties

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-naphthalen-1-yl-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O2S/c1-3-32(4-2)24-19-17-22(18-20-24)21-27-29(35)33(25-13-6-5-7-14-25)31(37)34(30(27)36)28-16-10-12-23-11-8-9-15-26(23)28/h5-21H,3-4H2,1-2H3/b27-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUJKUKJNUXFLT-MEFGMAGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N(C2=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-naphthalen-1-yl-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-naphthalen-1-yl-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-naphthalen-1-yl-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-naphthalen-1-yl-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-naphthalen-1-yl-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-naphthalen-1-yl-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

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